

Protocol for Measuring Glutathione Depletion Induced by Imidazole Ketone Erastin

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Compound of Interest		
Compound Name:	Imidazole ketone erastin	
Cat. No.:	B610340	Get Quote

Application Note

Introduction

Imidazole ketone erastin (IKE) is a potent, selective, and metabolically stable inhibitor of the cystine-glutamate antiporter, system xc^- . This transport system is crucial for the cellular uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By inhibiting system xc^- , IKE effectively blocks cystine import, leading to a depletion of the intracellular GSH pool. This depletion of GSH compromises the cell's antioxidant defense mechanisms, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately inducing a form of regulated cell death known as ferroptosis.

The measurement of glutathione depletion is a key method to assess the biochemical efficacy of IKE and to study the induction of ferroptosis in cancer cells. This document provides detailed protocols for the quantification of glutathione levels in cultured cells following treatment with IKE.

Data Presentation

The following table summarizes the quantitative effects of **Imidazole Ketone Erastin** (IKE) on cellular glutathione (GSH) levels in a cancer cell line.



Cell Line	IKE Concentration	Treatment Time	% GSH Depletion	Reference
SUDHL6 (Diffuse large B-cell lymphoma)	1-250 nM	24 hours	Dose-dependent, IC50 = 34 nM	

Note: While extensive quantitative data for IKE across multiple cell lines is still emerging, the related compound erastin has been shown to significantly deplete GSH in various cancer cell lines. For example, treatment of HeLa and NCI-H1975 cells with 10 μ M erastin for 24 hours resulted in a decrease in GSH concentration to 1.0% and 3.2% of control levels, respectively.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of IKE-induced glutathione depletion and the general workflow for its measurement.

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